molecular formula C15H9FN2O3 B7841514 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B7841514
M. Wt: 284.24 g/mol
InChI Key: HOUFMVPXDRHCEQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a chemical compound belonging to the quinazoline class. Quinazolines are heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring. This compound is characterized by the presence of a fluorophenyl group at the 4-position of the quinazoline ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 4-fluorobenzonitrile and an appropriate amine, undergo a condensation reaction to form an intermediate quinazoline derivative.

  • Oxidation: The intermediate is then oxidized to introduce the keto group at the 4-position, resulting in the formation of the 4-oxo-3,4-dihydroquinazoline core.

  • Carboxylation: Finally, the carboxylic acid group is introduced at the 7-position through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.

  • Reduction: Reduction reactions can be employed to convert the keto group to a hydroxyl group.

  • Substitution: Substitution reactions at different positions of the quinazoline ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with additional carbonyl groups or hydroxyl groups.

  • Reduction Products: Hydroxylated derivatives of the quinazoline core.

  • Substitution Products: Substituted quinazolines with different functional groups at various positions.

Scientific Research Applications

3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinazoline: The parent compound without the fluorophenyl group.

  • 4-Fluorocinnamic Acid: A related compound with a similar fluorophenyl group but a different core structure.

  • 3-(4-Fluorophenyl)propionic Acid: Another related compound with a propionic acid group instead of the quinazoline core.

Uniqueness: 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is unique due to its specific combination of the quinazoline core and the fluorophenyl group, which can influence its chemical reactivity and biological activity. This combination provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-10-2-4-11(5-3-10)18-8-17-13-7-9(15(20)21)1-6-12(13)14(18)19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUFMVPXDRHCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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